molecular formula C22H18FN5O2 B2494501 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide CAS No. 1105237-31-7

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide

Cat. No.: B2494501
CAS No.: 1105237-31-7
M. Wt: 403.417
InChI Key: CKFYNCDXIQPTJA-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H18FN5O2 and its molecular weight is 403.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

  • The compound's synthesis involves reactions of cyclic oxalyl compounds with hydrazines or hydrazones. For example, a study describes the synthesis and reactions of related compounds, including the preparation of pyrazolo[3,4-d]pyridazinone derivatives through cyclocondensation reactions (Şener et al., 2002).

Anticancer Potential

  • Pyrazole derivatives, closely related to the compound , have been investigated for their potential as anticancer agents. A study involved the design and synthesis of novel pyrazole derivatives, assessing their cytotoxicity and inhibitory activity against cancer cell lines (Alam et al., 2016).

Anti-inflammatory Activity

  • Research has been conducted on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity in some derivatives (Sunder & Maleraju, 2013).

Antimicrobial Evaluation

  • Pyrazole-imidazole-triazole hybrids have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrate potential in addressing various microbial infections (Punia et al., 2021).

Antioxidant Activity

  • Some heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety have been synthesized and evaluated as antioxidants, showing activities comparable to ascorbic acid (El‐Mekabaty, 2015).

Phosphodiesterase Inhibition

  • Pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors have been developed for potential clinical applications, such as in the treatment of schizophrenia. These compounds demonstrate high potency and selectivity (Kunitomo et al., 2014).

Properties

IUPAC Name

2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c23-15-8-10-17(11-9-15)28-21-18(12-24-28)20(14-6-7-14)26-27(22(21)30)13-19(29)25-16-4-2-1-3-5-16/h1-5,8-12,14H,6-7,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFYNCDXIQPTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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